(Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide
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Overview
Description
(Z)-4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidinone ring, combined with the benzylidene and morpholinobutanamide moieties, contributes to its unique chemical and biological characteristics.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines. Its mechanism of action often involves the disruption of cellular processes critical for microbial survival or cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its antimicrobial properties make it a candidate for inclusion in formulations aimed at controlling microbial contamination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions. This reaction forms the 2-thioxothiazolidin-4-one structure.
Benzylidene Substitution: The next step involves the condensation of the thiazolidinone with 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the benzylidene derivative.
Morpholinobutanamide Addition: Finally, the benzylidene-thiazolidinone is reacted with N-morpholinobutanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a saturated derivative.
Substitution: The methoxy groups on the benzylidene ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the benzylidene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide involves several pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Thioxothiazolidin-4-one Derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.
Benzylidene Derivatives: Compounds with benzylidene groups often show antimicrobial and anticancer properties.
Morpholinobutanamide Derivatives: These compounds are known for their pharmacological activities, including anti-inflammatory and analgesic effects.
Uniqueness
What sets (Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide apart is the combination of these three functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets, enhancing its efficacy and broadening its range of applications.
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-26-15-6-5-14(12-16(15)27-2)13-17-19(25)23(20(29)30-17)7-3-4-18(24)21-22-8-10-28-11-9-22/h5-6,12-13H,3-4,7-11H2,1-2H3,(H,21,24)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILITXSRNTGHUGU-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NN3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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